2-(Difluoromethyl)-1-benzothiophene-6-carboxylic acid
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Overview
Description
2-(Difluoromethyl)-1-benzothiophene-6-carboxylic acid is a compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of the difluoromethyl group and the carboxylic acid functional group makes this compound particularly interesting for various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-1-benzothiophene-6-carboxylic acid typically involves the introduction of the difluoromethyl group into the benzothiophene ring. One common method is the difluoromethylation of benzothiophene derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as copper or silver, and it often requires specific ligands to stabilize the difluorocarbene intermediate .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of non-ozone depleting difluorocarbene reagents is preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-1-benzothiophene-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the difluoromethyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield benzothiophene-6-carboxylic acid derivatives, while reduction can produce benzothiophene-6-methanol .
Scientific Research Applications
2-(Difluoromethyl)-1-benzothiophene-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable probe for studying biological processes.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-1-benzothiophene-6-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)-1-benzothiophene-6-carboxylic acid
- 2-(Chloromethyl)-1-benzothiophene-6-carboxylic acid
- 2-(Bromomethyl)-1-benzothiophene-6-carboxylic acid
Uniqueness
2-(Difluoromethyl)-1-benzothiophene-6-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design .
Properties
IUPAC Name |
2-(difluoromethyl)-1-benzothiophene-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2O2S/c11-9(12)8-3-5-1-2-6(10(13)14)4-7(5)15-8/h1-4,9H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXNVVHFSPTGKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)SC(=C2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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